molecular formula C9H13BrClN3 B3088555 1-(6-Bromo-2-pyridinyl)piperazine hydrochloride CAS No. 1185346-07-9

1-(6-Bromo-2-pyridinyl)piperazine hydrochloride

Cat. No. B3088555
CAS RN: 1185346-07-9
M. Wt: 278.58
InChI Key: ZJWVZGKRXDTREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis


Chemical Reactions Analysis

1-(6-Bromo-2-pyridinyl)piperazine hydrochloride may participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and metal complex formations. Researchers have explored its reactivity in the context of drug development and functionalization .

Scientific Research Applications

Piperazine Derivatives in Drug Development

Piperazine, a six-membered nitrogen-containing heterocycle, plays a crucial role in the rational design of drugs, featuring in a wide array of medications with diverse therapeutic uses. These include treatments for depression, psychosis, anxiety, cancer, and infectious diseases, among others. The structural modification of the piperazine nucleus facilitates notable differences in the medicinal potential of the resultant molecules, suggesting a broad utility for 1-(6-Bromo-2-pyridinyl)piperazine hydrochloride in drug development (Rathi et al., 2016).

Antimicrobial Activity

Piperazine derivatives have shown promise in combating Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This antimicrobial activity highlights the potential for 1-(6-Bromo-2-pyridinyl)piperazine hydrochloride to serve as a key building block in designing new anti-TB molecules, contributing to the development of safer, selective, and cost-effective antimicrobial agents (Girase et al., 2020).

Pharmacological Activity

Piperazine and its analogues exhibit a broad spectrum of pharmacological activities, including anti-microbial, anti-tubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory effects. This wide range of activities underscores the potential for 1-(6-Bromo-2-pyridinyl)piperazine hydrochloride to contribute to the synthesis of new pharmacophores with enhanced efficacy and potency (Mohammed et al., 2015).

Environmental Applications

Beyond its pharmaceutical applications, piperazine-based compounds have also been explored for environmental applications, particularly in the development of nanofiltration (NF) membranes. These membranes feature crumpled polyamide layers that significantly improve separation performance, suggesting potential utility for 1-(6-Bromo-2-pyridinyl)piperazine hydrochloride in enhancing water treatment technologies (Shao et al., 2022).

Safety and Hazards

1-(6-Bromo-2-pyridinyl)piperazine hydrochloride should be handled with care. It is essential to follow proper laboratory safety protocols, including wearing appropriate protective gear. Consult the Material Safety Data Sheet (MSDS) for detailed safety information .

: ChemBridge Corporation - 1-(6-bromo-2-pyridinyl)piperazine hydrochloride

properties

IUPAC Name

1-(6-bromopyridin-2-yl)piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3.ClH/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13;/h1-3,11H,4-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWVZGKRXDTREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Bromo-2-pyridinyl)piperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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